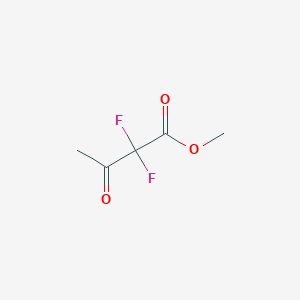![molecular formula C11H6BrNO3S B13678073 3-Bromo-8-hydroxythieno[2,3-g]quinoline 1,1-Dioxide](/img/structure/B13678073.png)
3-Bromo-8-hydroxythieno[2,3-g]quinoline 1,1-Dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-8-hydroxythieno[2,3-g]quinoline 1,1-Dioxide is a heterocyclic compound that features a unique structure combining a thienoquinoline core with bromine and hydroxyl functional groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-8-hydroxythieno[2,3-g]quinoline 1,1-Dioxide typically involves multi-step organic reactions. One common method includes the bromination of thieno[2,3-g]quinoline followed by hydroxylation. The reaction conditions often require the use of strong acids or bases, and the presence of oxidizing agents to achieve the desired functional groups.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions: 3-Bromo-8-hydroxythieno[2,3-g]quinoline 1,1-Dioxide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The bromine atom can be reduced to form dehalogenated products.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically require the presence of a base, such as sodium hydroxide (NaOH), and a suitable solvent.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while substitution reactions can produce a variety of functionalized thienoquinoline compounds.
科学的研究の応用
3-Bromo-8-hydroxythieno[2,3-g]quinoline 1,1-Dioxide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug discovery and development.
Industry: It can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用機序
The mechanism by which 3-Bromo-8-hydroxythieno[2,3-g]quinoline 1,1-Dioxide exerts its effects involves its interaction with molecular targets, such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.
類似化合物との比較
8-Hydroxyquinoline: Shares the hydroxyl group but lacks the thieno and bromine functionalities.
3-Bromoquinoline: Contains the bromine atom but lacks the hydroxyl and thieno groups.
Thieno[2,3-g]quinoline: Lacks both the bromine and hydroxyl groups.
Uniqueness: 3-Bromo-8-hydroxythieno[2,3-g]quinoline 1,1-Dioxide is unique due to the combination of bromine, hydroxyl, and thienoquinoline moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C11H6BrNO3S |
|---|---|
分子量 |
312.14 g/mol |
IUPAC名 |
3-bromo-1,1-dioxo-5H-thieno[2,3-g]quinolin-8-one |
InChI |
InChI=1S/C11H6BrNO3S/c12-8-5-17(15,16)11-4-7-9(3-6(8)11)13-2-1-10(7)14/h1-5H,(H,13,14) |
InChIキー |
FYUGHNAQEPADFS-UHFFFAOYSA-N |
正規SMILES |
C1=CNC2=CC3=C(C=C2C1=O)S(=O)(=O)C=C3Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Methyl-1H-benzo[d][1,2,3]triazole-4-carbonitrile](/img/structure/B13677990.png)
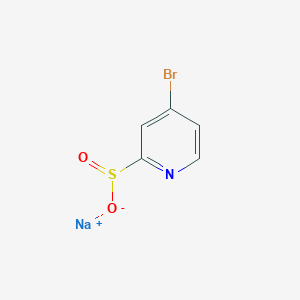
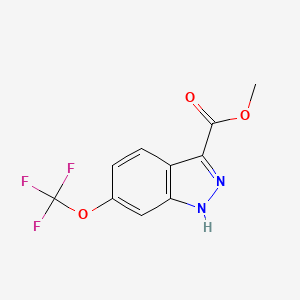
![2-[[(1-Methoxy-4-piperidyl)oxy]methyl]thiazole-4-carboxylic Acid](/img/structure/B13678000.png)
![6-(Difluoromethyl)benzo[d]isothiazole](/img/structure/B13678009.png)
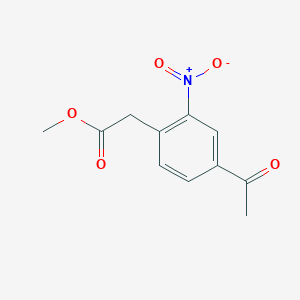
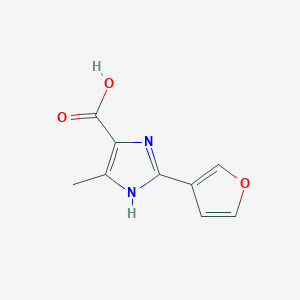
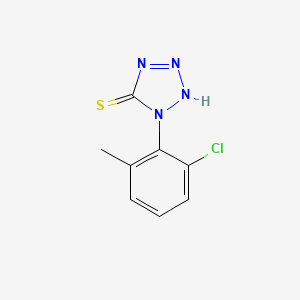
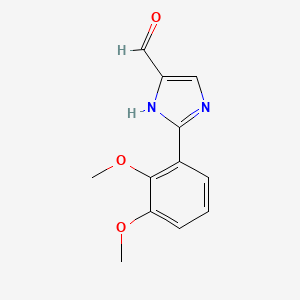

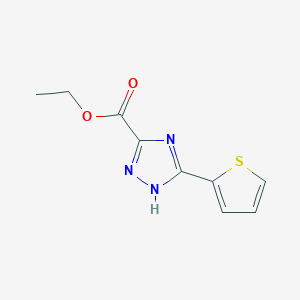

![8-Bromo-2,4-dichloropyrido[3,4-d]pyrimidine](/img/structure/B13678060.png)
